2,5-diazabicyclo[2.2.2]octane-3,6-dione structure elucidation
2,5-diazabicyclo[2.2.2]octane-3,6-dione structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione for Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione core represents a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure, derived from a bicyclic diketopiperazine framework, offers a robust platform for the design of novel therapeutic agents, including receptor probes and peptide β-turn mimetics.[1][2] The precise characterization of this core structure is paramount for understanding its chemical properties and biological activity. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2,5-diazabicyclo[2.2.2]octane-3,6-dione, detailing the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Infrared (IR) Spectroscopy. Each section explains the rationale behind the chosen methodology, provides detailed experimental protocols, and interprets the resulting data to build a cohesive and self-validating structural proof.
Introduction: The Significance of the Bicyclic Diketopiperazine Core
The 2,5-diazabicyclo[2.2.2]octane-3,6-dione scaffold is a bridged cyclic dipeptide (diketopiperazine) that enforces a high degree of conformational rigidity.[3] This structural constraint is highly desirable in drug design, as it can lead to increased receptor affinity and selectivity by reducing the entropic penalty upon binding. The bicyclic nature of this compound, formed by a two-carbon bridge across a piperazinedione ring, creates a unique topology that has been explored for its potential in various therapeutic areas.[4][5] Natural products containing the bicyclo[2.2.2]diazaoctane ring system have demonstrated a range of biological activities, including antitumor and antimicrobial properties, further highlighting the importance of this structural motif.[6][7][8][9]
Accurate structural elucidation is the bedrock of any research and development program involving this scaffold. A thorough understanding of its stereochemistry, connectivity, and conformation is critical for establishing structure-activity relationships (SAR) and for the rational design of new derivatives. This guide presents a holistic workflow for achieving unambiguous structural confirmation.
Synthesis Overview
The parent 2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through various methods, often involving intramolecular cyclization reactions. One common approach involves a double cyclization of appropriate precursors.[4] For instance, derivatives have been synthesized via a Dieckmann-analogous cyclization of (dioxopiperazinyl)acetates.[4][10] The synthesis of enantiomerically pure forms can be achieved through resolution of racemic intermediates or by using chiral starting materials, such as (S)-aspartate.[4][10] Understanding the synthetic route is crucial as it provides initial clues about the expected molecular formula and potential impurities.
A Multi-Pronged Strategy for Structure Elucidation
No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the integration of data from multiple orthogonal techniques. This self-validating approach ensures that the proposed structure is consistent with all experimental evidence.
Caption: Workflow for the structure elucidation of 2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Mass Spectrometry: Establishing Molecular Formula
4.1. Rationale
High-Resolution Mass Spectrometry (HRMS) is the first critical step after synthesis and purification. Its primary purpose is to determine the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition, confirming that the product has the expected molecular formula of C₆H₈N₂O₂.
4.2. Experimental Protocol (HRMS - ESI)
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical calculated mass.
4.3. Data Interpretation
The key is to match the experimentally observed mass with the calculated mass for the proposed formula.
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₆H₈N₂O₂ | - | - |
| Exact Mass [M] | 140.0586 | - | - |
| [M+H]⁺ Ion | 141.0659 | 141.0657 | < 2 ppm |
A deviation of less than 5 ppm between the measured and theoretical mass provides strong confidence in the elemental composition. Electron Ionization (EI) mass spectrometry can also be used, which may provide valuable fragmentation data, although the molecular ion peak might be less intense than the [M+H]⁺ peak in ESI.
NMR Spectroscopy: Mapping the Molecular Connectivity
5.1. Rationale
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and how different fragments are connected.
5.2. Experimental Protocol (NMR)
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Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical; DMSO-d₆ is often useful for diketopiperazines as it allows for the observation of exchangeable N-H protons.[11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments:
-
¹H NMR: Identifies all unique proton environments and their multiplicities (splitting patterns).
-
¹³C NMR: Identifies all unique carbon environments.
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.
-
5.3. Data Interpretation
Due to the molecule's C₂ symmetry, the spectra are expected to be relatively simple.
| Proton (¹H) | Chemical Shift (ppm, est.) | Multiplicity | Integration | COSY Correlation |
| N-H | ~8.0-8.5 | broad singlet | 2H | - |
| Bridgehead C-H | ~4.0-4.5 | singlet | 2H | - |
| Ethylene Bridge -CH₂- | ~3.0-3.5 | singlet | 4H | - |
| Carbon (¹³C) | Chemical Shift (ppm, est.) | HSQC Correlation | HMBC Correlations |
| C=O (Amide) | ~165-170 | - | Bridgehead H, Bridge CH₂ |
| Bridgehead C-H | ~55-60 | Bridgehead H | C=O, Bridge CH₂ |
| Ethylene Bridge -CH₂- | ~40-45 | Bridge CH₂ | C=O, Bridgehead C-H |
Note: Estimated chemical shifts are based on typical values for diketopiperazines and bicyclic systems. Actual values will depend on the solvent and experimental conditions.
The lack of splitting for the bridgehead and ethylene bridge protons is a key indicator of the rigid bicyclic structure, where dihedral angles may result in minimal coupling. The HMBC correlations are the definitive proof, connecting the amide carbonyls to both the bridgehead protons and the ethylene bridge protons, confirming the bicyclic framework.
Caption: Key HMBC correlations confirming the bicyclic core structure.
X-ray Crystallography: The Definitive 3D Structure
6.1. Rationale
While NMR and MS establish the connectivity and formula, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[12][13] It reveals precise bond lengths, bond angles, and the absolute configuration (for chiral molecules), serving as the ultimate confirmation of the proposed structure.[3]
6.2. Experimental Protocol
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Crystal Growth: This is often the most challenging step. The compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane).
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Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
6.3. Data Interpretation
The output of an X-ray diffraction experiment is a detailed 3D model of the molecule. Key parameters to analyze include:
-
Confirmation of Connectivity: The solved structure should match the connectivity determined by NMR.
-
Bond Lengths and Angles: These should be consistent with a strained bicyclic amide system.[3]
-
Conformation: The analysis will reveal the precise boat-like conformation of the diketopiperazine ring.
-
Space Group and Unit Cell Parameters: These define how the molecules pack in the crystal lattice. For instance, racemic and enantiomeric forms of derivatives have been shown to crystallize in different space groups (e.g., P2₁/n vs. P2₁).[3][12]
Infrared (IR) Spectroscopy: Functional Group Analysis
7.1. Rationale
IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups. For 2,5-diazabicyclo[2.2.2]octane-3,6-dione, it is primarily used to verify the presence of the amide functional groups.
7.2. Experimental Protocol
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
7.3. Data Interpretation
The spectrum should exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1680-1700 cm⁻¹, characteristic of a cyclic amide carbonyl. The exact position can be indicative of ring strain.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the bicyclic frame.
The presence of these bands is consistent with the proposed diketopiperazine structure and confirms the absence of other functional groups (like carboxylic acids or alcohols) that might arise from incomplete reactions or degradation.
Conclusion: A Self-Validating Structural Proof
The definitive structure elucidation of 2,5-diazabicyclo[2.2.2]octane-3,6-dione is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques. HRMS confirms the elemental formula, a full suite of NMR experiments maps the atomic connectivity, IR spectroscopy verifies the presence of the core functional groups, and X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, self-validating workflow ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or drug development program built upon this valuable scaffold.
References
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- ACS Publications. (2025, February 12). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids.
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